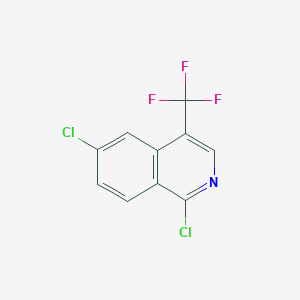

1,6-Dichloro-4-(trifluoromethyl)isoquinoline

Description

Properties

Molecular Formula |

C10H4Cl2F3N |

|---|---|

Molecular Weight |

266.04 g/mol |

IUPAC Name |

1,6-dichloro-4-(trifluoromethyl)isoquinoline |

InChI |

InChI=1S/C10H4Cl2F3N/c11-5-1-2-6-7(3-5)8(10(13,14)15)4-16-9(6)12/h1-4H |

InChI Key |

YODZIVQOVRKIHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN=C2Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclization Strategies Using Trifluoroacetamide-Based Phosphonium Salts

A seminal approach leverages phosphonium salts with trifluoroacetamide groups to construct the isoquinoline skeleton. As detailed in a study on trifluoromethyl derivatives of quinoline and isoquinoline, the reaction begins with a Wittig-type cyclization mediated by phosphonium alkoxide intermediates . For 1,6-dichloro-4-(trifluoromethyl)isoquinoline, the precursor 10b (N-PMB-protected trifluoroacetamide) undergoes cyclization via a stabilized ylide intermediate (16 ) under strong basic conditions (e.g., DBU) . The PMB group prevents undesired protonation, directing the reaction toward dihydroisoquinoline formation (11b ). Subsequent chlorination using POCl₃ or PCl₅ introduces the 1,6-dichloro substituents .

Key Conditions

-

Precursor : N-PMB-protected trifluoroacetamide

-

Base : DBU (1,8-diazabicycloundec-7-ene)

-

Chlorinating Agent : PCl₅ in dichloromethane

Nitro-to-Amino Reduction Followed by Chlorination

A patent by Google Patents (WO2018125548A1) outlines a pathway starting with 6-nitroisoquinoline derivatives . The synthesis of 6-aminoisoquinoline (4 ) from 1,3-dichloro-6-nitroisoquinoline (3 ) involves catalytic hydrogenation (H₂/Pd-C) in methanol with potassium carbonate . For 1,6-dichloro-4-(trifluoromethyl)isoquinoline, the trifluoromethyl group is introduced prior to chlorination. For example, 4-(trifluoromethyl)isoquinoline-1,3-dione undergoes chlorination using POCl₃ at 110°C, achieving simultaneous substitution at C1 and C6 .

Optimization Insights

Electrochemical Trifluoromethylation

A Royal Society of Chemistry study demonstrates electrochemical methods for introducing CF₃ groups into heterocycles . Using an undivided cell with graphite electrodes, trifluoromethyl radicals generated from benzimidazole cations react with dihydroisoquinoline intermediates. For 1,6-dichloro-4-(trifluoromethyl)isoquinoline, pre-chlorinated dihydroisoquinoline undergoes CF₃ insertion at C4 under constant current (10 mA) in acetonitrile with nBu₄NBF₄ as the electrolyte . Post-electrolysis, chlorination with Cl₂ gas finalizes the 1,6-dichloro pattern .

Advantages

Halogen Exchange Reactions

A Chinese patent (CN103396366B) details halogen exchange for introducing chloro groups . Starting with 4-(trifluoromethyl)isoquinoline, treatment with Cl₂ gas at pH 0.5–1.0 selectively substitutes hydrogen atoms at C1 and C6 . The reaction proceeds via an electrophilic aromatic substitution mechanism, with the trifluoromethyl group directing chloro groups to the meta positions .

Critical Factors

Comparative Analysis of Methods

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 1 and 6 are highly reactive toward nucleophiles. Key reactions include:

-

Amine substitution : Reacts with primary/secondary amines (e.g., N,N-dimethylaminoalkylamines) under mild conditions (25–80°C) to form substituted isoquinoline derivatives. Yields range from 68% to 92% depending on steric and electronic effects of the nucleophile .

-

Azide displacement : Substitution with sodium azide in methanol forms 1,6-diazido derivatives, enabling further cycloaddition chemistry .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N,N-Dimethylpropane-1,3-diamine | 80°C, 8 h | Amino-substituted isoquinoline | 85% | |

| NaN₃ | MeOH, 25°C, 2 h | 1,6-Diazido intermediate | 90% |

1,3-Dipolar Cycloaddition

The diazido derivative participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

-

Reacts with terminal alkynes (e.g., propargyl alcohol) in the presence of Cu(I) at 25°C to form 1,4-disubstituted triazoles with >90% regioselectivity .

Mechanistic Insight :

-

Cu(I) coordinates with alkyne to form copper acetylide.

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group at position 4 directs electrophiles to specific positions:

-

Nitration : Occurs preferentially at position 5 or 8 due to the electron-withdrawing CF₃ group.

-

Halogenation : Bromine or iodine selectively substitutes at activated positions under mild Lewis acid catalysis.

Radical-Mediated Functionalization

The compound undergoes decarboxylative coupling with α,α-difluoroacetic acids under oxidative conditions (e.g., (NH₄)₂S₂O₈ in DMSO):

-

Forms difluoroarylmethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones via a radical cascade mechanism .

Key Steps :

-

CF₂ radical generation from decarboxylation.

-

Radical addition to the isoquinoline core.

Transition Metal-Catalyzed Cross-Couplings

-

Suzuki-Miyaura Coupling : The chloro substituents enable palladium-catalyzed coupling with aryl boronic acids (e.g., 4-fluorophenylboronic acid) to form biaryl derivatives.

-

Buchwald-Hartwig Amination : With Pd₂(dba)₃/Xantphos, primary amines install amino groups at positions 1 or 6.

Heterocycle Formation

Scientific Research Applications

Pharmaceutical Applications

Anticancer Agents

1,6-Dichloro-4-(trifluoromethyl)isoquinoline derivatives have shown promise as potential anticancer agents. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can improve its bioavailability and efficacy in targeting cancer cells. Research has indicated that these derivatives can inhibit specific cancer cell lines, demonstrating their potential as therapeutic agents in oncology .

Antibacterial Properties

Studies have reported that isoquinoline derivatives exhibit antibacterial activity. The introduction of halogen substituents, such as chlorine and trifluoromethyl groups, has been correlated with increased antibacterial potency. This makes 1,6-Dichloro-4-(trifluoromethyl)isoquinoline a candidate for further development as an antibacterial agent .

Synthesis of Bioactive Compounds

Intermediate in Drug Synthesis

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that lead to the development of new pharmaceuticals. For instance, it has been utilized in synthesizing poly (ADP-ribose) polymerase inhibitors, which are critical in cancer therapy due to their role in DNA repair mechanisms .

Combinatorial Chemistry

The compound is also significant in combinatorial chemistry for generating libraries of isoquinoline derivatives. This approach facilitates the rapid screening of numerous compounds for biological activity, ultimately accelerating drug discovery processes .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1,6-Dichloro-4-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Differences:

- Core Structure: Pyridalyl has a biphenyl ether backbone with pyridyloxy and allyloxy groups, whereas the target compound features an aromatic isoquinoline core.

- Substituents: Pyridalyl contains four chlorine atoms (two on phenyl, two on allyloxy) and one -CF₃ group on a pyridine ring. In contrast, the target compound has two chlorines on the isoquinoline ring and one -CF₃ group.

- Molecular Weight : Pyridalyl’s molecular weight (491.12 g/mol) is significantly higher due to its extended structure .

- Applications : Pyridalyl is used as an insecticide, leveraging its halogenated structure for pest resistance. The target compound’s applications remain unexplored in the provided evidence but may align with medicinal chemistry due to its compact heterocyclic core.

Substituted Tetrahydroisoquinolines ()

describes tetrahydroisoquinoline derivatives, such as (6-(3,4,5-Trimethoxyphenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinolin-7-yl) trifluoroacetate, which share partial structural homology with the target compound.

Key Differences:

- Aromaticity: The tetrahydroisoquinoline derivatives are partially hydrogenated, reducing aromaticity and increasing solubility compared to the fully aromatic target compound.

- Substituents: These derivatives feature methoxy groups and a trifluoroacetate moiety rather than chloro and -CF₃ groups.

- Synthesis: The synthesis of tetrahydroisoquinolines involves reductive amination and catalytic hydrogenation (e.g., LiAlH₄ reduction, Pd/C hydrogenation), whereas the target compound likely requires direct halogenation and trifluoromethylation of the isoquinoline core .

- Biological Activity: The tetrahydroisoquinoline derivatives exhibit antitumor activity, suggesting that substituent positioning (e.g., 3,4,5-trimethoxyphenyl) is critical for bioactivity. The target compound’s chloro and -CF₃ groups may confer distinct pharmacological properties.

Data Tables

Table 1: Structural and Functional Comparison

Research Insights

- Electronic Effects: The -CF₃ group in the target compound’s 4-position likely induces strong electron-withdrawing effects, polarizing the isoquinoline ring and enhancing reactivity toward nucleophilic substitution at the 1- and 6-chloro positions. This contrasts with Pyridalyl’s ether-linked -CF₃ group, which may stabilize the pyridine ring .

- Biological Potential: The antitumor activity of hydrogenated isoquinolines () suggests that the target compound’s aromatic system could be optimized for binding to DNA or enzyme targets, with chloro groups acting as leaving groups in prodrug designs .

- Synthetic Challenges: Direct trifluoromethylation of isoquinolines may require specialized reagents (e.g., Umemoto’s reagent), whereas Pyridalyl’s synthesis relies on sequential etherification steps .

Biological Activity

1,6-Dichloro-4-(trifluoromethyl)isoquinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1,6-Dichloro-4-(trifluoromethyl)isoquinoline is characterized by:

- Molecular Formula : C10H5Cl2F3N

- Molecular Weight : Approximately 263.06 g/mol

- Functional Groups : Two chlorine atoms and one trifluoromethyl group attached to the isoquinoline ring.

The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making this compound a subject of interest for various therapeutic applications.

Antimicrobial Activity

Research indicates that isoquinoline derivatives, including 1,6-Dichloro-4-(trifluoromethyl)isoquinoline, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can act against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values suggest potency against Gram-positive bacteria, with specific derivatives showing effective bactericidal action against strains like Staphylococcus aureus and Enterococcus faecalis .

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| 1,6-Dichloro-4-(trifluoromethyl)isoquinoline | Staphylococcus aureus | 15.625 - 62.5 |

| 1,6-Dichloro-4-(trifluoromethyl)isoquinoline | Enterococcus faecalis | 62.5 - 125 |

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Isoquinoline derivatives are known to interfere with cellular signaling pathways associated with cancer progression. For instance, studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines .

- Case Study : In vitro studies on human cancer cell lines revealed that 1,6-Dichloro-4-(trifluoromethyl)isoquinoline exhibits cytotoxic effects through the induction of apoptosis and inhibition of tumor growth.

The biological activity of 1,6-Dichloro-4-(trifluoromethyl)isoquinoline can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis pathways in bacteria .

- Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, leading to cell death .

Structure-Activity Relationship (SAR)

The efficacy of isoquinoline derivatives is often influenced by their structural features. The introduction of electronegative substituents like trifluoromethyl or chlorine at specific positions on the isoquinoline ring has been shown to enhance biological activity.

Key Findings from SAR Studies

- Trifluoromethyl Group : Enhances lipophilicity and biological potency.

- Chlorine Substituents : Affect the interaction with biological targets, potentially increasing selectivity and reducing toxicity.

Q & A

Q. What in vitro models are suitable for evaluating the compound’s neurotoxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.